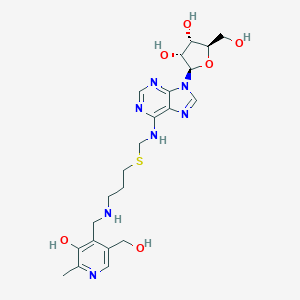
Tgpamnh2
Descripción general
Descripción
The study of chemical compounds involves understanding their synthesis, molecular structure, reactions, and various properties. While “Tgpamnh2” is not identified in the available research, exploring related compounds can offer insights into its potential characteristics and behaviors.
Synthesis Analysis
The synthesis of complex chemical compounds often involves multi-step reactions, starting from simpler precursors. For example, Sattler and Parkin (2011) describe the synthesis of a mononuclear alkyl zinc hydride complex using tris(2-pyridylthio)methane, which could be analogous to the methods used for synthesizing a compound like “Tgpamnh2” (Sattler & Parkin, 2011).
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its reactivity and physical properties. X-ray diffraction is a common technique for determining structures, as demonstrated by Fengxia Geng et al. (2008), who analyzed the crystal structure of layered rare-earth hydroxides (Geng et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving compounds can reveal their reactivity and the possibility of forming new compounds. Sahu et al. (2009) discussed the synthesis and properties of gamma-peptide nucleic acids, showcasing how the molecular structure influences chemical reactivity (Sahu et al., 2009).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and crystal structure, are influenced by its molecular arrangement. El-Adel et al. (2019) studied the crystal structure and physical properties of phenylammonium hexachlorobismuthate trihydrate, providing an example of how these properties are determined and their significance (El-Adel et al., 2019).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other substances, stability, and degradation pathways, is essential for predicting a compound's behavior in various conditions. Zhang et al. (2015) described the catalysis of amide synthesis from vinyl azides and alcohols, highlighting the chemical properties crucial for such reactions (Zhang et al., 2015).
Aplicaciones Científicas De Investigación
Non-genetic Inheritance and Changing Environments
Trans-Generational Plasticity (TGP) shows how environmental factors experienced by parents can influence offspring traits, suggesting a mechanism for rapid population adaptation to environmental changes (Salinas et al., 2013).
Advances in Herbal Genomics
Third-Generation Sequencing (TGS) technologies have revolutionized the genomic study of medicinal plants, enabling a deeper understanding of their genetic makeup for better utilization in traditional medicine (Gao et al., 2023).
Thermal Analysis in Material Science
Thermal analysis, using techniques like TG-FTIR and TG-MS, provides insights into the thermal decomposition of energetic materials, contributing to the safe design and use of these materials in various applications (Benhammada & Trache, 2020).
Remote Sensing for Geotechnical Applications
Terrestrial Laser Scanning (TLS) has improved the characterization and monitoring of rock slope instabilities, enhancing geotechnical safety and infrastructure development (Abellán et al., 2014).
Understanding Multigenerational Effects
A framework for understanding Transgenerational Plasticity (TGP) explores how environmental cues received by parents can influence the phenotypes of future generations, highlighting the complexity and potential of TGP mechanisms in evolutionary biology (Bell & Hellmann, 2019).
Thermal Lens Spectrometry in Environmental and Food Analysis
Thermal Lens Spectrometry (TLS) has been applied to detect low concentrations of contaminants in environmental samples and food products, demonstrating the technique's sensitivity and selectivity (Franko, 2001).
Propiedades
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O7S/c1-18-7-10-21(11-8-18)45(42,43)34-17-26(38)37-14-4-6-24(37)29(41)36-28(40)23(5-3-13-33-30(31)32)35-20-9-12-22-19(2)15-27(39)44-25(22)16-20/h7-12,15-16,23-24,34-35H,3-6,13-14,17H2,1-2H3,(H4,31,32,33)(H,36,40,41)/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPDSUNEHIMSSV-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC4=C(C=C3)C(=CC(=O)O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC4=C(C=C3)C(=CC(=O)O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922580 | |
| Record name | N-(4-Methylbenzene-1-sulfonyl)glycyl-N-{5-carbamimidamido-1-hydroxy-2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]pentylidene}prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tgpamnh2 | |
CAS RN |
117961-27-0 | |
| Record name | Tosyl-glycyl-prolyl-arginyl-4-methylcoumaryl-7-amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117961270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Methylbenzene-1-sulfonyl)glycyl-N-{5-carbamimidamido-1-hydroxy-2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]pentylidene}prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)


![1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene](/img/structure/B46976.png)




